An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2-Chloro-5-fluorobenzoic Acid
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, halogenated aromatic compounds serve as indispensable building blocks. The strategic placement of halogen atoms on a benzene ring can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. 2-Chloro-5-fluorobenzoic acid, identified by its CAS Number 2252-50-8 , is a prime example of such a versatile scaffold.[1][2][3][4][5][6] This di-substituted benzoic acid derivative is not merely a synthetic intermediate; it is a carefully designed tool for medicinal chemists and process scientists. The presence of both chlorine and fluorine atoms imparts a unique electronic and steric profile, enhancing its reactivity and making it a cornerstone in the synthesis of complex, biologically active molecules.[7] This guide provides an in-depth examination of its core properties, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical & Spectroscopic Profile
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, reaction parameters, and safety protocols. 2-Chloro-5-fluorobenzoic acid typically presents as an off-white or white crystalline powder.[1][3][4] Its key properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 2252-50-8 | [1][2][5][6] |
| Molecular Formula | C₇H₄ClFO₂ | [1][2][5][6] |
| Molecular Weight | 174.56 g/mol | [1][5][8] |
| Appearance | Off-white to white crystalline powder | [1][3][4] |
| Melting Point | 147 - 153 °C | [1] |
| Boiling Point | ~275.3 - 305.5 °C (Predicted/Calculated) | [2][4][9] |
| Density | ~1.477 - 1.556 g/cm³ (Predicted) | [2][4][9] |
| pKa | ~2.54 (Predicted) | [9] |
| Solubility | Soluble in methanol | [9] |
Note: Some physical properties, such as boiling point and density, are predicted values from computational models and should be used as an estimate.
Synthesis & Reactivity: A Chemist's Perspective
The synthesis of halogenated benzoic acids often involves multi-step pathways. While various proprietary methods exist, a common conceptual approach for related structures involves the oxidation of a corresponding substituted toluene. For instance, a plausible route could start from 2-chloro-5-fluorotoluene, which is then oxidized to the carboxylic acid. The causality here is the relative stability of the methyl group, making it a suitable precursor for oxidation to the more highly oxidized carboxylic acid functional group.
The true versatility of 2-Chloro-5-fluorobenzoic acid is demonstrated in its subsequent reactions. The carboxylic acid moiety can undergo a range of classic transformations:
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Acid Chloride Formation: This is arguably the most common activation step. The carboxylic acid is readily converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is crucial as it prepares the molecule for subsequent nucleophilic acyl substitution reactions, such as amide or ester formation.[10]
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Amide Coupling: The resulting acyl chloride, or the carboxylic acid itself in the presence of coupling agents (e.g., T3P®, HATU), can be reacted with primary or secondary amines to form stable amide bonds. This reaction is the cornerstone of peptide synthesis and is widely used in medicinal chemistry to link molecular fragments.
-
Esterification: Reaction with alcohols, typically under acidic conditions (Fischer esterification) or via the acyl chloride intermediate, yields the corresponding ester.
The chlorine and fluorine substituents on the aromatic ring are generally stable but activate the ring for certain reactions and influence the regioselectivity of further electrophilic aromatic substitution, although the carboxylic acid group is strongly deactivating.
Application Spotlight: Synthesis of an Aurora Kinase Inhibitor
A compelling application of 2-Chloro-5-fluorobenzoic acid is in the synthesis of targeted anti-cancer agents. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their overexpression is linked to various cancers.[11] Inhibiting these kinases is a promising therapeutic strategy.
In a published study, 2-Chloro-5-fluorobenzoic acid was used as a key building block to synthesize a potent pyrimidine-based Aurora kinase inhibitor.[3][4] The rationale for using this specific fragment is multi-faceted: the halogen substituents are crucial for establishing potent inhibitory activity against the target kinase, likely through specific electrostatic or dipole-dipole interactions within the ATP-binding pocket of the enzyme.[3][4]
The general workflow involves the coupling of an amine-containing core structure with 2-Chloro-5-fluorobenzoic acid to form a critical amide linkage.
Experimental Protocol: Amide Coupling
The following protocol is adapted from a peer-reviewed publication and represents a robust method for coupling 2-Chloro-5-fluorobenzoic acid with an amine.[3][4] This self-validating system includes the reaction, workup, and purification, providing a clear path to the desired product.
Objective: To synthesize a key intermediate via amide bond formation between an amine-containing pyrimidine core and 2-Chloro-5-fluorobenzoic acid.
Materials:
-
Amine-containing pyrimidine core (1.0 eq)
-
2-Chloro-5-fluorobenzoic acid (CAS 2252-50-8) (1.0 eq)
-
Propanephosphonic acid anhydride (T3P®), 50 wt% in ethyl acetate (1.25 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Dimethylformamide (DMF) / Dichloromethane (DCM), 1:3 v/v
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the amine-containing pyrimidine core (1.0 eq) in a 1:3 mixture of DMF and DCM, add triethylamine (5.0 eq).
-
Addition of Reagents: Add 2-Chloro-5-fluorobenzoic acid (1.0 eq) to the solution. Follow this with the dropwise addition of T3P® solution (1.25 eq). The use of T3P® is a modern and effective choice for amide coupling, as it acts as a powerful dehydrating agent to facilitate bond formation while producing easily removable byproducts.
-
Reaction Monitoring: Stir the resulting solution at ambient temperature for 16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the bulk of the solvents.
-
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench any remaining acid and T3P® byproducts) and brine. The purpose of the brine wash is to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in ethyl acetate, to afford the pure amide product.
Safety & Handling
As a halogenated and acidic organic compound, 2-Chloro-5-fluorobenzoic acid must be handled with appropriate precautions. It is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12]
-
Handling: Avoid breathing dust.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9][12]
-
-
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
2-Chloro-5-fluorobenzoic acid (CAS 2252-50-8) is a high-value reagent for chemical research and development. Its distinct substitution pattern provides a robust platform for constructing complex molecules with tailored biological activities. As demonstrated by its successful incorporation into advanced drug candidates like Aurora kinase inhibitors, its utility is field-proven. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any researcher looking to leverage its full synthetic potential.
References
-
Thermophysical Properties of 2-Chloro-5-fluorobenzoic acid. Chemcasts. [Link]
-
2-Chloro-5-fluorobenzoic acid. Shanghai Worldyang Chemical Co.,Limited. [Link]
-
2-Chloro-5-fluorobenzoic acid | C7H4ClFO2. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications, Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. National Center for Biotechnology Information, PMC. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information, PMC. [Link]
-
2-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 302888. PubChem. [Link]
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